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Compound of Interest

Compound Name: Asperenone

Cat. No.: B096792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Asperenone, a phenylpolyene natural product isolated from the fungus Aspergillus niger.

Asperenone, identified as (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-

pentaen-3-one, has garnered interest for its biological activities, including the inhibition of 15-

lipoxygenase and human platelet aggregation.[1] Accurate and detailed spectroscopic data is

crucial for its identification, characterization, and further development in medicinal chemistry

and pharmacological studies.

Chemical Structure
IUPAC Name: (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one

Molecular Formula: C₂₀H₂₂O Molecular Weight: 278.39 g/mol

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Asperenone, compiled from

available literature.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data
A total of 20 carbon signals are observed in the ¹³C NMR spectrum of a compound isolated

from Aspergillus niger, consistent with the structure of Asperenone.[2] Specific assignments

are as follows:

Chemical Shift (δ) ppm Assignment

206.6 C=O (Ketone)

12.2 - 40.6
Saturated carbons (including methyl, methylene,

and methine groups)

Remaining olefinic and aromatic carbon data not

available in search results

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~1670 C=O Stretching (α,β-unsaturated ketone)

~1600 - 1450 C=C Stretching (Aromatic and polyene)

~3030 C-H Stretching (Aromatic/Vinyl)

~2950 - 2850 C-H Stretching (Aliphatic)

Table 4: Mass Spectrometry (MS) Data
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m/z Interpretation

278 [M]⁺ (Molecular Ion)

Detailed fragmentation data not available in

search results

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of

Asperenone, based on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A purified sample of Asperenone is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Standard proton NMR experiments are performed. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(δ 0.00).

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for

each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak,

which is referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Asperenone sample is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be

obtained from a thin film of the compound evaporated from a volatile solvent on a salt plate

(e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The purified sample is introduced into the mass spectrometer, typically

via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray

ionization (ESI) is often used for LC-MS.

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are

determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum provides the molecular weight of the

compound and information about its structure based on the observed fragmentation pattern.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a natural product like Asperenone.
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Caption: Workflow for the isolation and spectroscopic characterization of Asperenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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